

Physical properties of 2-Fluoro-6-phenoxybenzaldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoro-6-phenoxybenzaldehyde**

Cat. No.: **B1346851**

[Get Quote](#)

Technical Guide: Physicochemical Properties of 2-Fluoro-6-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Fluoro-6-phenoxybenzaldehyde** (CAS No. 902836-68-4), a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its melting and boiling points, provides generalized experimental protocols for their determination, and outlines a representative synthetic pathway.

Core Physical Properties

The physical state and thermal stability of **2-Fluoro-6-phenoxybenzaldehyde** are critical parameters for its handling, purification, and application in synthetic protocols. The experimentally determined melting point and predicted boiling point are summarized below.

Physical Property	Value	Notes
Melting Point	36-39 °C	
Boiling Point	298.0 ± 30.0 °C	Predicted value

Experimental Protocols

The following sections detail generalized methodologies for the determination of the physical properties of aromatic aldehydes like **2-Fluoro-6-phenoxybenzaldehyde** and a representative synthetic route.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is determined as a temperature range from the initial appearance of liquid to the complete liquefaction of the sample.

Methodology:

- Sample Preparation: A small quantity of finely powdered, dry **2-Fluoro-6-phenoxybenzaldehyde** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperatures at which the first droplet of liquid appears (T1) and at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

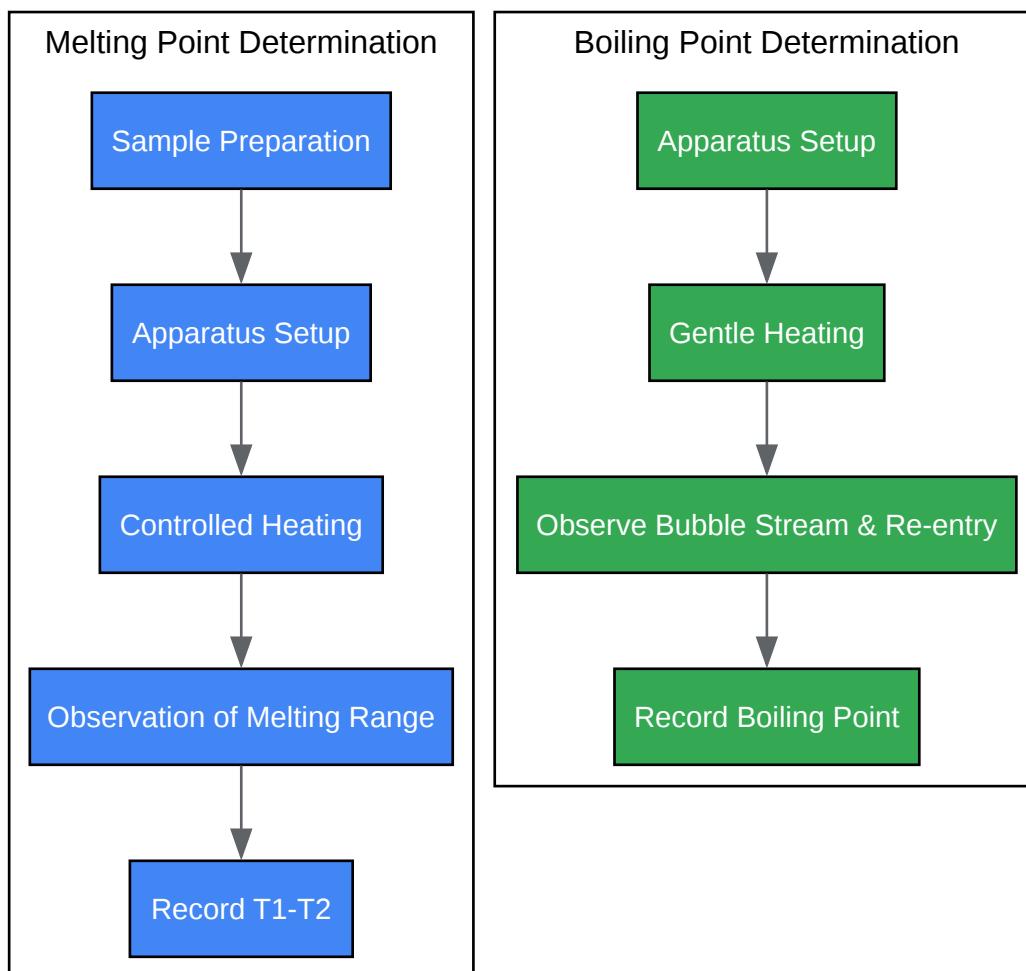
For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

- Apparatus Setup: A small volume of the liquid sample is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid.
- Heating: The test tube is gently heated in a suitable bath (e.g., oil bath).

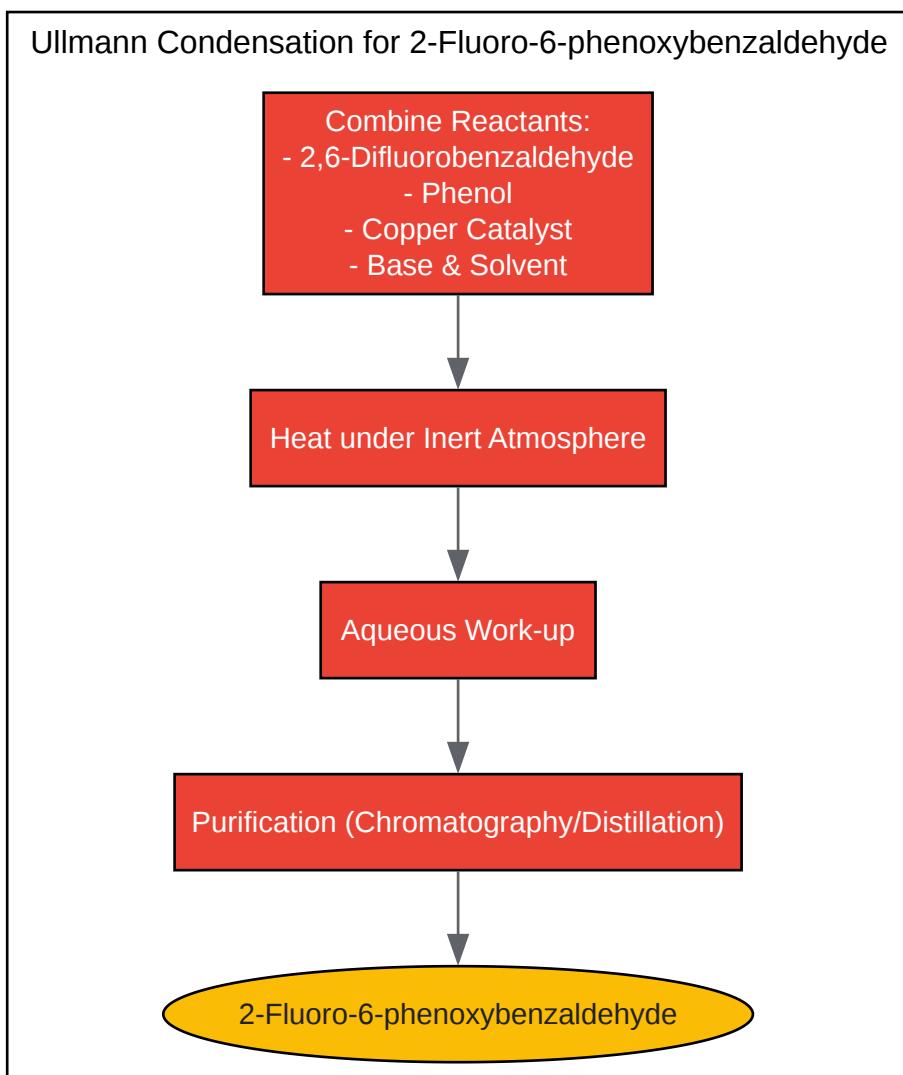
- Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis of 2-Fluoro-6-phenoxybenzaldehyde via Ullmann Condensation


A plausible synthetic route for **2-Fluoro-6-phenoxybenzaldehyde** involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 2,6-difluorobenzaldehyde would react with phenol in the presence of a base and a copper catalyst.

General Protocol:

- Reactant Mixture: To a reaction vessel are added 2,6-difluorobenzaldehyde, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate) in a suitable high-boiling solvent (e.g., DMF or NMP).
- Reaction Conditions: The mixture is heated to an elevated temperature (typically 100-200 °C) and stirred under an inert atmosphere for several hours.
- Work-up: Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with aqueous solutions to remove the base and other inorganic byproducts.
- Purification: The crude product is purified by column chromatography or distillation to yield **2-Fluoro-6-phenoxybenzaldehyde**.


Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and synthetic processes described above.

[Click to download full resolution via product page](#)

Experimental Workflow for Physical Property Determination.

[Click to download full resolution via product page](#)

*Logical Workflow for the Synthesis of **2-Fluoro-6-phenoxybenzaldehyde**.*

- To cite this document: BenchChem. [Physical properties of 2-Fluoro-6-phenoxybenzaldehyde (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346851#physical-properties-of-2-fluoro-6-phenoxybenzaldehyde-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com